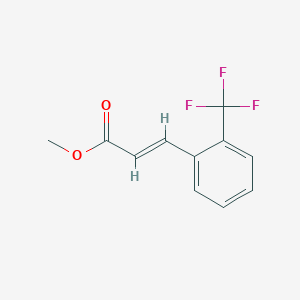

Methyl 2-(trifluoromethyl)cinnamate

Description

The exact mass of the compound trans-Methyl 2-(trifluoromethyl)cinnamate, 98% is 230.05546401 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNSNJMXPAZNKV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155987 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157518-53-1 | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157518-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-[2-(trifluoromethyl)phenyl]-, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Position and Significance Within Fluorinated Organic Chemistry

Fluorinated organic compounds play a crucial role in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgyoutube.com The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, such as stability, reactivity, and lipophilicity. youtube.comresearchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

The trifluoromethyl (CF3) group, in particular, is a key moiety in the design of new molecules. nih.gov Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity of a compound to biological targets. researchgate.netrsc.org This has led to the inclusion of the trifluoromethyl group in approximately 25% of pharmaceuticals and 30% of agrochemicals currently on the market. rsc.org Methyl 2-(trifluoromethyl)cinnamate, as a trifluoromethyl-containing compound, is therefore positioned within a significant and expanding area of organic chemistry. The strategic placement of the trifluoromethyl group on the cinnamate (B1238496) framework offers a scaffold for creating new chemical entities with potentially valuable characteristics.

Overview of Cinnamate Ester Derivatives in Advanced Chemical Research

Cinnamic acid and its derivatives, including cinnamate (B1238496) esters, are a class of compounds with a wide range of biological activities and applications. nih.gov They are recognized for their potential in the pharmaceutical, food, and chemical industries. nih.gov Cinnamate esters have been investigated for various biological properties, including antifungal, antimicrobial, anticancer, and antiprotozoal activities. nih.govnih.gov

The versatility of the cinnamate structure allows for various modifications to both the aromatic ring and the ester group, leading to a diverse library of derivatives with distinct properties. nih.gov For instance, research has shown that substitutions on the phenyl ring can significantly influence the biological efficacy of these compounds. nih.gov The esterification of cinnamic acid with different alcohols has also been a common strategy to generate new derivatives with modified activities. researchgate.net The study of cinnamate esters is an active area of research, with ongoing efforts to synthesize and evaluate new analogs for a variety of applications. nih.gov

Current Research Landscape and Strategic Opportunities for Methyl 2 Trifluoromethyl Cinnamate

Esterification and Methylation Protocols

The introduction of the methyl ester group onto the 2-(trifluoromethyl)cinnamic acid backbone is a critical step in the synthesis of the target molecule. This can be accomplished through direct esterification or by catalytic methyl transfer reactions.

Refined Fischer Esterification Techniques

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a fundamental method for ester synthesis. nsf.govresearchgate.neted.gov The synthesis of methyl cinnamate, a related compound, has been optimized using various catalysts and conditions, providing insights applicable to its trifluoromethyl analogue. nsf.govsemanticscholar.org

In a typical procedure, trans-cinnamic acid is reacted with methanol (B129727) in the presence of an acid catalyst. nsf.gov While concentrated sulfuric acid is commonly used, its hazardous nature has prompted the exploration of safer alternatives like p-toluenesulfonic acid monohydrate (pTSA). nsf.govsemanticscholar.org Optimization studies have shown that catalytic amounts of these acids are sufficient, enhancing the greenness of the procedure. nsf.govnih.gov

Microwave irradiation has emerged as a significant refinement to the Fischer esterification, dramatically reducing reaction times. nsf.gov For instance, the synthesis of methyl cinnamate can be achieved in as little as two minutes under microwave conditions, with high yields. nsf.gov This rapid heating method is more energy-efficient than conventional heating. nsf.gov

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Esterification for Methyl Cinnamate Synthesis nsf.gov

| Entry | Catalyst (mol %) | Method | Reaction Time | Yield (%) |

| 1 | H₂SO₄ (75) | Conventional | 1 h | 94 |

| 2 | H₂SO₄ (50) | Conventional | 1.5 h | 99 |

| 3 | H₂SO₄ (50) | Microwave | 2 min | 97 |

| 4 | pTSA (50) | Microwave | 2 min | 91 |

Catalytic Methyl Transfer Reactions

Catalytic methyl transfer reactions offer an alternative to traditional esterification. These methods utilize a methylating agent in the presence of a catalyst to transfer a methyl group to the carboxylic acid. While direct catalytic methylation of 2-(trifluoromethyl)cinnamic acid to its ester is not widely documented, the principles of catalytic C-H methylation of arenes provide a basis for potential applications. wikipedia.org Rhodium-catalyzed C-H methylation, for example, has shown high regioselectivity and functional group compatibility in various (hetero)arenes. wikipedia.org

Carbon-Carbon Bond Formation Strategies

The core C-C framework of this compound can be constructed using powerful palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of the cinnamate structure from appropriate precursors.

Mizoroki-Heck Coupling Approaches

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. synarchive.comnih.gov This reaction, which earned the 2010 Nobel Prize in Chemistry, proceeds through a Pd(0)/Pd(II) catalytic cycle. synarchive.com The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active catalyst. mdpi.com

For the synthesis of this compound, a Mizoroki-Heck reaction would typically involve the coupling of a 2-(trifluoromethyl)aryl halide with methyl acrylate (B77674). semanticscholar.org The reaction tolerates a wide range of functional groups and various palladium sources and ligands can be employed to optimize the reaction. semanticscholar.orgnih.gov For instance, palladacycle catalysts have been shown to be effective in the Mizoroki-Heck coupling of aryl halides with acrylates. nih.gov

Table 2: Selected Conditions for Mizoroki-Heck Reactions nih.gov

| Entry | Aryl Halide | Alkene | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Methyl Acrylate | Palladacycle 1 (0.01) | Et₃N | DMF | 110 | 99 |

| 2 | 4-Chlorophenyl Iodide | tert-Butyl Acrylate | Palladacycle 2 (0.01) | Cy₂NMe | H₂O | 120 | 98 |

| 3 | 4-Bromotoluene | tert-Butyl Acrylate | Palladacycle 3 (0.1) | Cy₂NMe | DMA/H₂O | 130 | 95 |

Catalytic Carboxylation Reactions

Catalytic carboxylation reactions provide another avenue for the synthesis of cinnamate derivatives. These methods introduce a carboxyl group or a pre-formed ester group onto a suitable substrate.

Palladium-Catalyzed Carboxylation

Palladium-catalyzed carbonylation reactions are effective for the synthesis of carbonyl-containing compounds. In the context of synthesizing this compound, a palladium-catalyzed difluoroalkylative carbonylation of a corresponding styrene (B11656) derivative could be envisioned. This type of reaction involves the introduction of both a fluoroalkyl group and a carbonyl group in a single step.

A plausible mechanism for such a transformation involves the generation of a difluoroacetate (B1230586) radical from a precursor like ethyl bromodifluoroacetate. This radical then adds to the styrene, and the resulting benzylic radical recombines with palladium to form a key intermediate that leads to the final product.

Introduction of the Trifluoromethyl Group

An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-existing cinnamate scaffold.

Direct C-H trifluoromethylation of aromatic compounds has become a powerful tool in organic synthesis. wikipedia.org Several methods have been developed for the regioselective introduction of the trifluoromethyl group. One notable approach involves the use of cyclodextrins as additives in a radical C-H trifluoromethylation reaction. umn.eduhrpub.org The inclusion of the aromatic substrate within the cyclodextrin (B1172386) cavity controls the regioselectivity of the trifluoromethylation, leading to a specific isomer in high yield. umn.edu This method has been shown to be effective for a variety of aromatic compounds and can be performed on a gram scale. umn.edu

Another strategy is the direct trifluoromethylation of arenes using reagents such as CF3I or CF3Br under thermal or photochemical conditions, or using systems like sodium trifluoromethanesulfinate/Cu(OSO2CF3)2/tBuOOH. wikipedia.org For the synthesis of this compound, this would involve the direct trifluoromethylation of methyl cinnamate. The challenge in this approach lies in controlling the position of the trifluoromethylation on the aromatic ring. The directing effects of the cinnamate side chain would influence the outcome of the reaction.

Furthermore, regioselective C-H trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyl nucleophile activated by trifluoromethyldifluoroborane. acs.org While not directly applied to simple aromatic rings, this method demonstrates the potential for developing highly regioselective trifluoromethylation protocols.

| Method | Substrate | Key Reagents/Additives | Key Advantage |

|---|---|---|---|

| Radical C-H Trifluoromethylation | Methyl Cinnamate | Cyclodextrins | High regioselectivity controlled by host-guest chemistry. umn.edu |

| Direct Trifluoromethylation | Methyl Cinnamate | CF3I, CF3Br, or CF3SO2Na/Cu(II) | Direct introduction of the CF3 group. wikipedia.org |

| Nucleophilic Trifluoromethylation | Activated N-heteroaromatics | Trifluoromethyldifluoroborane | High regioselectivity for specific positions. acs.org |

Asymmetric Approaches to Trifluoromethylated Scaffolds

The creation of chiral molecules containing a trifluoromethyl group is a formidable challenge in synthetic chemistry. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is critical for the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. While specific methods for the direct asymmetric synthesis of this compound are not widely documented, several advanced strategies have been developed for creating chiral trifluoromethylated scaffolds that are applicable to its synthesis.

One established approach involves the use of chiral auxiliaries. For instance, chiral amines derived from amino acids like phenylalanine or valine can be used to form chiral enamines. uoa.gr Metalation of these enamines followed by alkylation and subsequent hydrolysis can yield chiral products with significant enantiomeric excess. uoa.gr This principle could be adapted to introduce the trifluoromethyl group stereoselectively.

More recently, dual-catalyst systems that merge photoredox and nickel catalysis have emerged as a powerful tool for asymmetric carbonylative coupling reactions. acs.org This method allows for the coupling of simple amines and α-chloroalkylarenes with carbon monoxide to generate α-chiral amides and carboxylic acid derivatives with high enantioselectivity, including NSAIDs like (S)-Ibuprofen. acs.org Such a strategy could conceivably be employed to construct the chiral backbone of trifluoromethylated cinnamate analogues.

Biocatalysis also presents a highly effective route. Engineered enzymes, such as a variant of Rhodothermus marinus cytochrome c, have been developed to catalyze enantioselective carbene B-H bond insertions. nih.gov This system can accept a variety of trifluorodiazo alkanes to produce versatile chiral α-CF₃ organoborons with high turnover numbers and excellent enantioselectivity. nih.gov These organoboron products are versatile intermediates for further chemical transformations.

Environmentally Conscious Synthetic Innovations (Green Chemistry)

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and using renewable resources. The synthesis of fluorinated compounds like this compound is increasingly benefiting from these innovations.

Transition-metal catalysis is a cornerstone of modern synthesis, but the use of often toxic and expensive heavy metals presents environmental and economic challenges. Consequently, metal-free catalytic systems are highly desirable.

Visible-light-induced photochemistry offers a mild and sustainable alternative. An additive- and metal-free method for the arylative trifluoromethylation of enamides has been developed using trifluoromethyl benzothiazole (B30560) sulfones. acs.org This reaction proceeds through the formation of a photoexcited electron-donor-acceptor (EDA) complex, which triggers the cleavage of the carbon-sulfur bond to generate the necessary radicals for the reaction. acs.org The process is efficient, tolerates a wide range of functional groups, and represents a sustainable approach to constructing CF₃-containing molecules. acs.org

Furthermore, reactions can be performed under entirely catalyst- and solvent-free conditions. A neat protocol for synthesizing gem-difluorinated compounds relies on the direct hydrogen-bond interactions between the fluorinated and non-fluorinated reactants, eliminating the need for metal catalysts or volatile organic solvents. mdpi.com For precursors like m-trifluoromethyl cinnamic acid, a simple and efficient one-step aldol (B89426) reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde (B116499) can be achieved using an organic base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.com

Microwave-assisted synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This method has been successfully applied to the synthesis of methyl cinnamate, the non-fluorinated parent compound of the target molecule. researchgate.net

In a study integrating microwave assistance with macroporous resin catalysis, methyl cinnamate was prepared from cinnamic acid and methanol. The optimal conditions were determined to be a microwave power of 500 W, a reaction temperature of 80°C, and a reaction time of just 16 minutes, which resulted in an 84% yield. researchgate.net The use of a recyclable resin catalyst further enhances the green credentials of this method. researchgate.net The principles of this expeditious, solvent-free approach can be extended to the synthesis of fluoroorganic compounds, providing a rapid and efficient pathway to molecules like this compound. researchgate.net

Table 1: Optimized Conditions for Microwave-Assisted Synthesis of Methyl Cinnamate

| Parameter | Optimal Condition |

|---|---|

| Microwave Power | 500 W |

| Reaction Temperature | 80°C |

| Reaction Time | 16 min |

| Catalyst | Macroporous Resin |

| Molar Ratio (Cinnamic Acid:Methanol) | 1:25 |

| Yield | 84% |

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high efficiency and selectivity under mild conditions. nih.gov This approach is a cornerstone of green chemistry and has been applied to the synthesis and modification of trifluoromethylated compounds and their precursors.

Engineered enzymes offer powerful tools for creating complex fluorinated molecules. For example, a multi-enzyme strategy has been developed for the biocatalytic fluoroalkylation of organic compounds using fluorinated S-adenosyl-L-methionine (SAM) cofactors. sioc.ac.cn This system, which employs an engineered human methionine adenosyltransferase, can be used for late-stage, site-selective fluoroalkylation of complex molecules like vancomycin (B549263) with nearly quantitative conversion. sioc.ac.cn

For transformations of the cinnamate structure itself, lipases have proven effective. The enzyme Lipozyme® TL IM has been used to catalyze the synthesis of cinnamamides from methyl cinnamates and phenylethylamines in a continuous-flow microreactor. mdpi.com This method achieves high conversion rates (up to 91.3%) with short residence times under mild temperatures (45°C), providing a rapid and economical strategy for producing cinnamate derivatives. mdpi.com

Table 2: Examples of Biocatalytic Systems for Synthesis of Fluorinated/Related Compounds

| Enzyme System | Transformation | Key Features | Reference |

|---|---|---|---|

| Engineered Rhodothermus marinus cytochrome c | Asymmetric carbene B-H insertion | Produces chiral α-CF₃ organoborons with high enantioselectivity (up to 98.5:1.5 er). | nih.gov |

| Engineered human Methionine Adenosyltransferase (hMAT2A) & Methyltransferases (MTs) | Site-selective fluoroalkylation | Enables late-stage modification of complex molecules with up to 99% conversion. | sioc.ac.cn |

| Lipozyme® TL IM | Ammonolysis of methyl cinnamates | Highly efficient synthesis of cinnamamides (91.3% conversion) in a continuous-flow reactor. | mdpi.com |

The vast majority of waste in chemical synthesis, particularly in the pharmaceutical industry, comes from solvents. royalsocietypublishing.org The selection and reduction of solvent use are therefore critical aspects of green chemistry. nih.gov

In the synthesis of fluorinated compounds, significant strides have been made in replacing traditional volatile organic compounds (VOCs). For example, the synthesis of enantioenriched β-CF₃-substituted alcohols via asymmetric transfer hydrogenation has been successfully performed in 2-methyltetrahydrofuran (B130290) (2-MeTHF). advanceseng.com 2-MeTHF is a solvent derived from renewable resources like corn cobs and is considered a much greener alternative to solvents like tetrahydrofuran (B95107) (THF). advanceseng.com The use of such sustainable solvents, combined with other green chemistry principles like atom economy and catalysis, is essential for the environmentally responsible production of this compound and its analogues. advanceseng.com

Unsaturation-Driven Reactions of the Cinnamate Moiety

The electron-deficient nature of the alkene in this compound makes it susceptible to nucleophilic attack and other addition reactions.

Michael Addition Reactions and Regiochemical Control

The Michael addition, or conjugate addition, is a fundamental reaction for carbon-carbon bond formation. masterorganicchemistry.com In the context of α,β-unsaturated carbonyl compounds like cinnamates, a nucleophile adds to the β-carbon of the alkene. masterorganicchemistry.comlibretexts.org The regioselectivity of this addition is crucial, especially in asymmetric divinylic compounds, where the nucleophile preferentially attacks the more activated acrylic unit. rsc.org For substituted methyl cinnamates, the rate of Michael addition can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups can increase the reactivity towards nucleophilic attack. nih.gov While specific studies on the Michael addition to this compound are not extensively detailed in the provided results, the principles of regiochemical control in similar systems suggest that the electron-withdrawing trifluoromethyl group would enhance the electrophilicity of the β-carbon, favoring the conjugate addition of nucleophiles.

Photocatalytic Hydroaminoalkylation Processes

Hydroaminoalkylation is an atom-economic method for the alkylation of amines using alkenes. nih.gov Photocatalytic methods, often employing visible light, have emerged as powerful tools for this transformation. chemrxiv.org These reactions can proceed via the generation of α-aminoalkyl radicals which then add to electron-deficient alkenes. chemrxiv.org The regioselectivity of this addition is a key aspect, and for cinnamate esters, the presence of the aromatic group at the β-position can control the reaction to favor the formation of β-amino esters. chemrxiv.org However, photocatalytic hydroaminoalkylation of activated alkenes can also lead to α-selective products, complementary to the β-selective additions. acs.org The development of dual photoredox/nickel catalysis has enabled site-selective hydroaminoalkylation of both activated and unactivated alkenes. acs.org While early transition-metal catalysts are effective for hydroaminoalkylation, they can be sensitive to air and moisture. nih.gov

A study on the photocatalytic hydroaminoalkylation of cinnamate esters demonstrated the formation of β-amino esters with good regioselectivity. chemrxiv.org The reaction conditions and outcomes for related systems are summarized in the table below.

| Catalyst System | Alkene Substrate | Amine | Product Type | Selectivity | Reference |

| [Ir(ppy)2(dtbbpy)]PF6 / Blue Light | Cinnamate Ester | Dimethylaniline | β-Amino Ester | 3:1 ratio of β to γ isomer | chemrxiv.org |

| Dual Photoredox/Ni Catalysis | Activated Alkenes | Various Amines | α-Aminoalkylated Product | Exclusive α-selectivity | acs.org |

| Titanium-based Catalyst | Alkenes | Tertiary Amines | α-C-H Addition Product | Excellent regioselectivity | researchgate.net |

Oxidative Cyclization Pathways

The double bond of the cinnamate moiety can participate in oxidative cyclization reactions to form various heterocyclic structures. For instance, N-arylated cinnamamides can undergo photochemical trifluoromethylation followed by cyclization to yield spiro[indole-3,3'-pyrrolidine] derivatives. researchgate.net This process involves the addition of a CF3 radical to the alkene, followed by a dearomatizing spirocyclization. researchgate.net In a different approach, trifluoroacetimidohydrazides can undergo oxidative cyclization to form 3-trifluoromethyl-1,2,4-triazoles. researchgate.net Furthermore, visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes provides a route to trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. nih.gov The trifluoromethyl group can also be a key player in these cyclizations, as seen in the PhI(OAc)2-mediated trifluoromethylthiolation/oxidative cyclization of ynamides. rsc.org

Cycloaddition Chemistry

The conjugated π-system of this compound is an excellent participant in cycloaddition reactions, leading to the formation of cyclic compounds.

Photodimerization and Cross-Cycloaddition Reactions

The [2+2] cycloaddition of cinnamate esters is a well-established photochemical reaction that leads to the formation of cyclobutane (B1203170) derivatives. acs.orgnih.gov This reaction can be sensitized by a triplet photosensitizer, and the regioselectivity is typically head-to-head. nih.govresearchgate.net The use of chiral Lewis acids in conjunction with an iridium photocatalyst can achieve enantioselective [2+2] cycloadditions of simple cinnamate esters. acs.orgnih.govnih.gov The Lewis acid is believed to lower the frontier molecular orbital energies of the substrate, thereby increasing the rate of triplet energy transfer. acs.orgnih.govnih.gov Solution-phase photocatalytic [2+2] polymerization of non-rigid biscinnamate monomers has also been achieved using visible light. chemrxiv.org

A DFT study on the photodimerization of methyl 3-(2-furyl)acrylate, a related compound, showed high regioselectivity, which was explained by the interaction of the frontier orbitals of the triplet and ground state molecules. nih.gov

[3+2] Cycloaddition Reactions (e.g., with Nitrile Imines)

The electron-deficient double bond in this compound makes it a suitable dipolarophile for [3+2] cycloaddition reactions. Nitrile imines, which are 1,3-dipoles, can react with such alkenes to form five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govacs.org The reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones proceeds in a fully regio- and diastereoselective manner to give trans-configured 5-acyl-pyrazolines. nih.govacs.org These can then be aromatized to the corresponding pyrazoles. nih.govacs.org The use of electron-deficient nitrile imines allows for reactions even with strongly electron-deficient dipolarophiles. nih.gov The regioselectivity of these cycloadditions can be a challenge with non-activated alkenes, but the use of electron-rich dipolarophiles can overcome this issue. nih.govacs.org The reaction of methyl trans-cinnamate with a nitrile imine has been shown to yield the expected pyrazoline derivative. nih.gov

| Dipole | Dipolarophile | Product | Selectivity | Reference |

| Trifluoroacetonitrile imine | Chalcones (enones) | trans-5-Acyl-pyrazolines | Fully regio- and diastereoselective | nih.govacs.org |

| Nitrile imine 1a | Methyl trans-cinnamate | Pyrazoline 9b | Expected pyrazoline formation | nih.gov |

| C,N-Diaryl nitrone | Methyl cinnamate | Isoxazolidine | - | epa.gov |

Controlled Reductive and Oxidative Transformations

Decarboxylative cascade reactions are powerful synthetic tools, and the trifluoromethyl group in this compound can significantly influence the course of these transformations. While direct examples with the methyl ester are not prevalent, studies on the closely related cinnamic acids provide valuable insights. Decarboxylative trifluoromethylation of cinnamic acid derivatives is a known process to produce β-(trifluoromethyl)styrenes. nih.govresearchgate.net This reaction can proceed through a radical mechanism and has been achieved using copper catalysts or under metal-free conditions. researchgate.net

These reactions can be considered cascade processes as they involve the generation of a trifluoromethyl radical, its addition to the double bond, and subsequent decarboxylation. nih.gov Photocatalytic methods have also been developed for the decarboxylative trifluoromethylation of trifluoroacetic acid and its derivatives, which proceed via radical intermediates and can engage in sequential oxidation-dearomatization-deprotonation cascades. nih.gov

A hypothetical decarboxylative oxidative cascade involving this compound could be initiated by the formation of a radical species, which then undergoes an intramolecular cyclization followed by an oxidative aromatization to yield a complex heterocyclic product. The reaction conditions, including the choice of oxidant and catalyst, would be crucial in directing the reaction pathway.

Electrochemical methods offer a green and efficient alternative for the transformation of organic compounds. In the context of this compound, electrochemical approaches are particularly relevant for trifluoromethylation and cyclization reactions. The electrochemical decarboxylative trifluoromethylation of cinnamic acid derivatives has been revisited to develop more sustainable protocols. nih.gov This method allows for the synthesis of β-(trifluoromethyl)styrenes using the Langlois reagent as the trifluoromethyl source, with reduced loading of the reagent and without the need for additional additives. nih.gov

Furthermore, electrochemical methods have been successfully employed for the trifluoromethylation/cyclization of various substrates to synthesize nitrogen-containing heterocycles such as isoquinoline-1,3-diones, oxindoles, and pyrrolidines. rsc.orgrsc.org These reactions are typically initiated by the electrochemical generation of a trifluoromethyl radical. rsc.orgrsc.org For instance, the aminotrifluoromethylation of unactivated alkenes can be achieved electrochemically, leading to a trifluoromethylation/cyclization cascade process. rsc.org

The general applicability of these electrochemical methods suggests that this compound could be a suitable substrate for similar transformations. An electrochemical process could involve the reduction or oxidation of the substrate to generate a reactive intermediate, which then undergoes further reactions in a controlled manner.

| Electrochemical Method | Substrate Type | Product Type | Key Features |

| Decarboxylative Trifluoromethylation | Cinnamic Acid Derivatives | β-(Trifluoromethyl)styrenes | Reduced reagent loading, additive-free. nih.gov |

| Trifluoromethylation/Cyclization | Arylamides | Isoquinoline-1,3-diones | Green, efficient, broad substrate scope. rsc.orggoogle.com |

| Aminotrifluoromethylation | Unactivated Alkenes | Trifluoromethylated Pyrrolidines | Metal- and oxidant-free cascade process. rsc.org |

Elucidation of Reaction Mechanisms

Radical reactions play a significant role in the chemistry of trifluoromethylated compounds. rsc.org The trifluoromethylation of cinnamic acid derivatives often proceeds through a radical mechanism. researchgate.net These reactions typically involve three key steps: initiation, propagation, and termination. youtube.com

Initiation: This step involves the generation of the initial radical species. In the context of trifluoromethylation, this is often the trifluoromethyl radical (•CF₃), which can be generated from various precursors such as the Togni reagent or the Langlois reagent, often with the aid of a catalyst or an initiator. researchgate.net

Propagation: The highly reactive trifluoromethyl radical then adds to the double bond of the cinnamate substrate. This addition forms a new carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as cyclization or hydrogen atom abstraction, to propagate the radical chain. youtube.com

Termination: The radical chain is terminated when two radical species combine. youtube.com

Studies on the reactions of methyl and trifluoromethyl radicals with related esters, such as methyl fluoroformate and methyl trifluoroacetate, show that fluorinated substituents can activate adjacent sites to radical attack. rsc.org This suggests that the trifluoromethyl group in this compound would have a pronounced effect on its radical reaction pathways.

Lewis Acid Catalysis:

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. wikipedia.org In the context of reactions involving cinnamate esters, Lewis acids play a crucial role in activating the substrate towards nucleophilic attack or in facilitating cycloaddition reactions. nih.govnih.govacs.orgrsc.org

In the enantioselective [2+2] cycloaddition of cinnamate esters, a chiral Lewis acid, such as one derived from an oxazaborolidine, coordinates to the carbonyl oxygen of the ester. nih.govnih.gov This coordination lowers the energy of the frontier molecular orbitals (FMOs) of the cinnamate, which has two significant consequences:

It increases the thermodynamic driving force for energy transfer from a photocatalyst.

It enhances the electronic coupling between the triplet donor (photocatalyst) and the acceptor (cinnamate-Lewis acid complex), thereby accelerating the rate of Dexter energy transfer. nih.govnih.gov

The catalytic cycle would involve the initial coordination of the Lewis acid to the this compound, followed by triplet energy transfer, [2+2] cycloaddition, and finally, decomplexation of the Lewis acid to regenerate the catalyst and release the cyclobutane product.

Organocopper Intermediates:

Organocopper reagents are widely used for their ability to undergo conjugate addition reactions to α,β-unsaturated carbonyl compounds. thieme-connect.de While direct studies on this compound are scarce, the general reactivity of organocuprates provides a framework for understanding potential transformations.

Reactions involving organocopper reagents often proceed through the formation of organocopper intermediates. wikipedia.org For instance, in a conjugate addition reaction, a Gilman reagent (R₂CuLi) would react with this compound. The mechanism is thought to involve the formation of a copper(III) intermediate through oxidative addition of the cuprate (B13416276) to the double bond. This is followed by reductive elimination to form the new carbon-carbon bond and a copper(I) species. wikipedia.org

The catalytic cycle for a copper-catalyzed reaction, such as a decarboxylative trifluoromethylation, would likely involve the following steps:

Oxidative addition of a trifluoromethyl source to a Cu(I) species to form a Cu(III)-CF₃ intermediate.

Coordination of the this compound to the copper center.

Migratory insertion of the trifluoromethyl group onto the double bond.

Reductive elimination to release the product and regenerate the Cu(I) catalyst.

Solvent-Dependent Mechanistic Divergence

The choice of solvent can play a critical role in directing the reaction pathway of a chemical transformation, leading to different products or favoring a particular stereochemical outcome. This phenomenon, known as solvent-dependent mechanistic divergence, arises from the differential stabilization of transition states, intermediates, or reagents by the solvent. For derivatives of cinnamic acid, such as this compound, the solvent can influence reactions at the ester group, the carbon-carbon double bond, and the trifluoromethyl-substituted aromatic ring.

Research into the reactivity of related cinnamoyl compounds, specifically cinnamamides, has demonstrated the profound impact of the solvent on photochemical isomerization. In the case of the E/Z isomerization of cinnamamides, the choice of solvent can affect the equilibrium ratio of the isomers. This is a clear instance of a solvent influencing the reaction outcome. For example, studies on the photoisomerization of E-cinnamamides to their Z-isomers have been conducted in various organic solvents. The efficiency and the position of the photostationary state (the equilibrium mixture of E and Z isomers under irradiation) can be solvent-dependent.

While specific studies on the solvent-dependent mechanistic divergence of this compound are not extensively documented in publicly available literature, we can infer potential behaviors based on the known reactivity of cinnamates and the principles of solvent effects. The electron-withdrawing nature of the trifluoromethyl group at the ortho position makes the double bond susceptible to nucleophilic attack. The course of such a reaction could be highly dependent on the solvent's polarity and its ability to stabilize charged intermediates.

For instance, in a hypothetical nucleophilic addition to the double bond, a polar protic solvent could stabilize a developing negative charge on the alpha-carbon through hydrogen bonding, potentially favoring an addition-protonation mechanism. In contrast, a polar aprotic solvent might favor a different pathway, possibly involving a concerted mechanism or leading to different stereochemical outcomes due to different solvation of the nucleophile and the substrate.

To illustrate the principle of solvent-dependent divergence in a closely related system, the following data table summarizes the effect of different solvents on the photoisomerization of a model cinnamamide, demonstrating how the solvent can alter the product distribution.

Table 1: Effect of Solvent on the Photoisomerization of a Model Cinnamamide

| Solvent | Dielectric Constant (at 20°C) | Z/E Ratio at Photostationary State |

| n-Hexane | 1.88 | 55:45 |

| Dichloromethane | 8.93 | 60:40 |

| Acetone | 20.7 | 62:38 |

| Acetonitrile | 37.5 | 65:35 |

| Methanol | 32.7 | 68:32 |

This data is representative of trends observed in the photoisomerization of cinnamoyl compounds and is intended to be illustrative of the concept.

The data suggests that more polar solvents can favor the formation of the Z-isomer in this photochemical reaction. This can be attributed to the different dipole moments of the E and Z isomers and their differential stabilization by solvents of varying polarity. While this example pertains to photoisomerization, similar solvent-induced changes in reactivity and product distribution can be anticipated in other transformations of this compound.

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches of publicly available scientific literature and spectral databases did not yield specific experimental data for this particular compound.

To fulfill the request for a thorough and scientifically accurate article structured around the provided outline, including detailed research findings and data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Raman spectroscopy, specific measured data for this compound is required.

While spectral data exists for structurally related compounds, such as methyl cinnamate, methyl 2-(trifluoromethyl)benzoate, and other substituted cinnamic acid derivatives, using this information would be speculative and would not meet the strict requirement of focusing solely on this compound.

For a scientifically accurate report, the compound would first need to be synthesized and then subjected to the following analyses:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise chemical environment of the hydrogen, carbon, and fluorine atoms.

Vibrational Spectroscopy (IR and Raman): To identify the characteristic vibrational frequencies of its functional groups.

Without access to a publication detailing this characterization, generating the requested article with the required level of scientific accuracy and detail is not possible.

Advanced Spectroscopic Characterization and Structural Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of "Methyl 2-(trifluoromethyl)cinnamate" through the analysis of its fragmentation patterns under electron ionization (EI). The molecular formula of "this compound" is C₁₁H₉F₃O₂, which corresponds to a monoisotopic molecular weight of 230.055 g/mol . The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) and various fragment ions, offering valuable structural information.

The fragmentation of "this compound" is influenced by the presence of the trifluoromethyl group, the methyl ester functionality, and the aromatic ring. The stability of the aromatic ring and the conjugated system means that the molecular ion peak is expected to be prominent. Key fragmentation pathways involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and the trifluoromethyl group (-CF₃).

Detailed analysis of the fragmentation pattern reveals several key fragment ions. The loss of the methoxy radical (•OCH₃) from the molecular ion results in the formation of an acylium ion at m/z 199. Subsequent loss of carbon monoxide (CO) from this ion leads to a fragment at m/z 171. Another significant fragmentation pathway is the direct loss of the trifluoromethyl radical (•CF₃) from the molecular ion, yielding a fragment ion at m/z 161. Cleavage of the ester bond can also lead to the formation of a benzoyl-type cation.

The expected primary fragmentation ions for "this compound" are summarized in the table below.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 230 | [C₁₁H₉F₃O₂]⁺• (Molecular Ion) | - |

| 199 | [M - •OCH₃]⁺ | •OCH₃ |

| 171 | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |

| 161 | [M - •CF₃]⁺ | •CF₃ |

This fragmentation data is critical for the unequivocal identification of "this compound" and for distinguishing it from its isomers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide fundamental insights into the electron distribution and orbital energies within a molecule, which are key determinants of its physical and chemical properties.

Conformational analysis is crucial for understanding how a molecule's properties are influenced by the spatial arrangement of its atoms. For Methyl 2-(trifluoromethyl)cinnamate, the primary points of rotational freedom are around the C-C single bonds connecting the phenyl ring, the vinyl group, and the ester moiety. The presence of the bulky trifluoromethyl group at the ortho-position introduces significant steric hindrance, which plays a critical role in determining the molecule's preferred conformation.

Computational studies on the closely related analog, methyl 2-trifluoromethylbenzoate, have shown that the molecule adopts non-planar conformations. rsc.org In these conformations, the ester group is twisted out of the plane of the benzene (B151609) ring to alleviate steric strain between the ester and the adjacent trifluoromethyl group. rsc.org For this compound, it is expected that the molecule will exist as an equilibrium of different conformers, with non-planar structures being significantly populated. The relative energies of these conformers, such as the cis and trans arrangements around the C=C double bond and the rotational isomers (rotamers) of the ester group, can be calculated to determine the most stable geometries.

Table 1: Calculated Relative Energies of Conformers for an Analogous Compound (Methyl 2-trifluoromethylbenzoate) This table presents data for a structural analog to illustrate the concept of conformational energies. The values are representative and not specific to this compound.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| trans (non-planar) | ~30° | 0.00 | ~70 |

| cis (non-planar) | ~150° | 0.5 | ~30 |

| Orthogonal | ~90° | > 2.0 | < 1 |

Data adapted from conformational analysis of methyl 2-trifluoromethylbenzoate. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the trifluoromethyl group, being a powerful electron-withdrawing group, is expected to significantly lower the energy levels of both the HOMO and LUMO compared to methyl cinnamate (B1238496). usm.my This lowering of the LUMO energy makes the molecule a better electron acceptor, enhancing its susceptibility to nucleophilic attack at the β-carbon of the double bond (a Michael addition reaction). The HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT). A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Representative FMO Energies and HOMO-LUMO Gaps This table shows representative calculated values for related compounds to illustrate the electronic effects of trifluoromethyl substitution.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Methyl Cinnamate (Hypothetical) | -6.5 | -1.0 | 5.5 |

| A Trifluoromethyl-substituted Aromatic (e.g., HMTS) usm.my | -5.8 | -2.31 | 3.49 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

The distribution of the HOMO and LUMO across the molecule can also be visualized. In this compound, the HOMO is likely localized on the phenyl ring and the C=C double bond, while the LUMO would have significant contributions from the ester group and the trifluoromethylated phenyl ring.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Any chemical reaction proceeds through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome for reactants to become products. youtube.com Computational methods can be used to locate the geometry of this transition state and calculate its energy. youtube.comyoutube.com The difference in energy between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. scm.com

For a reaction involving this compound, such as its synthesis via Fischer esterification of 2-(trifluoromethyl)cinnamic acid nsf.gov or its participation in a [2+2] cycloaddition, researchgate.net computational modeling can map out the entire reaction pathway. This involves identifying all intermediates and transition states connecting them. For instance, in a nucleophilic addition to the double bond, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the re-hybridization of the carbon atoms. Calculating the activation barriers for different possible pathways can predict the most likely reaction mechanism and product. rsc.org

Solvent Effects on Reaction Energetics and Selectivity

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and outcomes. rsc.org Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a defined dielectric constant, or explicitly, by including individual solvent molecules in the calculation. nih.govglobal-sci.com

The choice of solvent can alter the energetics of a reaction involving this compound. Polar solvents would be expected to stabilize polar species, including the ground state of the molecule itself (due to the polar -CF3 and ester groups) and any charged or polar intermediates and transition states. This stabilization can lower the activation energy and accelerate the reaction. For example, in a reaction where the transition state is more polar than the reactants, a polar solvent will increase the reaction rate. Computational studies can compare reaction profiles in different solvents to predict optimal reaction conditions and explain observed selectivity. nih.gov

Structure-Reactivity Relationship (SRR) Investigations

Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between a molecule's structure and its chemical reactivity. researchgate.netoxfordsciencetrove.com Computational chemistry provides numerous descriptors that can be correlated with reactivity. For this compound, the key structural feature is the ortho--CF3 group.

The electronic effect of this substituent can be quantified by calculating parameters such as atomic charges, electrostatic potential maps, and orbital energies. The -CF3 group is a strong σ- and π-electron-withdrawing group. This has several consequences:

It decreases the electron density on the benzene ring, making it less susceptible to electrophilic aromatic substitution.

It increases the electrophilicity of the β-carbon in the acrylate (B77674) system, making it a more potent Michael acceptor for nucleophiles.

It influences the acidity of the vinylic protons.

By comparing these calculated properties with those of other substituted cinnamates, a quantitative structure-reactivity relationship can be developed. nih.govmdpi.com This allows for the prediction of the reactivity of new, related compounds without the need for extensive experimental work.

Table 3: Illustrative Comparison of Calculated Properties for SRR Analysis This table presents hypothetical, representative data to illustrate the SRR concept.

| Property | Methyl Cinnamate | This compound |

|---|---|---|

| Calculated Dipole Moment (Debye) | 1.9 | 3.5 |

| Mulliken Charge on β-Carbon | -0.15 | +0.05 |

| LUMO Energy (eV) | -1.0 | -2.1 |

| Predicted Reactivity (Michael Addition) | Moderate | High |

Electronic and Steric Effects of Trifluoromethyl Substitution

The introduction of a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring in methyl cinnamate significantly alters the molecule's electronic and steric properties. These changes have profound implications for the reactivity and interaction of this compound in chemical transformations.

Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing group, a property attributable to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) decreases the electron density of the aromatic ring. The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). libretexts.orgpharmacy180.com These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electronic effect of a substituent. pharmacy180.com A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. libretexts.org The trifluoromethyl group possesses a significantly positive Hammett constant, highlighting its strong electron-withdrawing nature. wikipedia.org This property makes trifluoromethyl-substituted compounds, like trifluoroacetic acid, strong acids. wikipedia.org

The electronic character of the trifluoromethyl group can be further understood by its Hammett parameters for different positions on the benzene ring.

| Parameter | Value | Description |

| σm | 0.43 | Represents the inductive effect of the -CF3 group from the meta position. |

| σp | 0.54 | Represents the combined inductive and resonance effects of the -CF3 group from the para position. |

Data sourced from established Hammett constant tables. libretexts.orgpharmacy180.comscience.gov

The position of the -CF3 group on the phenyl ring is crucial. While these standard values are for meta and para positions, for an ortho-substituted compound like this compound, the inductive effect is expected to be pronounced due to proximity to the cinnamate backbone. The electron-withdrawing nature of the -CF3 group at the ortho position significantly influences the electron distribution across the entire molecule, including the conjugated system of the cinnamate moiety.

Steric Effects:

The trifluoromethyl group also exerts a considerable steric influence. While sometimes considered a bioisostere for a methyl or chloro group, studies have shown that its steric bulk is substantially larger. wikipedia.orgresearchgate.net Research on the ene reaction of trifluoromethyl ketones demonstrated that the -CF3 group behaves as a much larger substituent than a phenyl or isobutyl group, and is comparable in size to a sec-butyl group. jst.go.jp Further investigations involving the dehydration of trifluoromethyl homoallyl alcohols indicated that the steric effect of a trifluoromethyl group is similar to that of a cyclohexyl group. researchgate.net

The steric hindrance of the trifluoromethyl group is attributed not just to its size, but also to the electrostatic repulsive forces between its negatively charged fluorine atoms and approaching nucleophiles. researchgate.net In this compound, the ortho-positioned -CF3 group can sterically hinder reactions at the adjacent propenoate chain and influence the preferred conformation of the molecule.

| Parameter | Value | Comparison |

| Van der Waals Radius (Å) | ~2.7 | Larger than Chlorine (~1.8 Å) and Methyl (~2.0 Å) |

| Taft Steric Parameter (Es) | -1.16 | Indicates significant steric hindrance |

Note: Steric parameters can vary slightly depending on the method of calculation and the specific molecular context.

Computational Prediction of Regio- and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the outcomes of chemical reactions. For a molecule like this compound, these theoretical investigations can provide insights into the regio- and stereoselectivity of its reactions.

Regioselectivity:

The regioselectivity of reactions involving substituted cinnamates is often governed by a combination of electronic and steric factors. In the case of this compound, the strong electron-withdrawing nature of the ortho-CF3 group can direct incoming reagents. For instance, in reactions where the aromatic ring is attacked, the electron-deficient nature of the ring might favor certain positions over others.

Computational studies on related systems, such as the palladium-catalyzed meta-C–H functionalization of α-substituted cinnamates, have demonstrated that directing groups can control regioselectivity with high precision. nih.govrsc.org While the -CF3 group itself is not a directing group in the same vein, its powerful electronic influence can create a preference for reaction at specific sites. DFT calculations can model the transition states for attack at different positions (ortho, meta, para relative to the cinnamate substituent), with the calculated energy barriers indicating the most likely regioisomeric product. For example, in a hypothetical electrophilic addition to the double bond, the electron-withdrawing -CF3 group would influence the electron density of the alkene, potentially favoring attack at one carbon over the other.

Stereoselectivity:

The stereochemical outcome of reactions involving this compound can also be rationalized and predicted using computational models. The steric bulk of the ortho-trifluoromethyl group is expected to play a dominant role in controlling the stereoselectivity.

Theoretical investigations into the stereoselectivity of reactions often involve calculating the energies of different diastereomeric transition states. For example, in a reaction that creates a new chiral center on the propenoate chain, the approaching reagent will face different steric environments on the two faces of the planar double bond. The large -CF3 group would likely block one face more effectively, leading to a preference for attack from the less hindered side.

DFT studies on the stereoselectivity of Staudinger reactions involving monosubstituted ketenes have shown that steric hindrance often plays a crucial role in determining the final stereochemistry. rsc.org Similarly, theoretical investigations of proline-catalyzed Mannich reactions have successfully predicted the major stereoisomer by comparing the activation energies of the competing reaction pathways. nih.gov For this compound, computational modeling could similarly compare the transition state energies for the formation of different stereoisomers, allowing for a prediction of the major product.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of transition state energies for different regioisomeric pathways. | Identification of the most likely position of attack on the aromatic ring or double bond. |

| DFT with Polarizable Continuum Model (PCM) | Modeling of solvent effects on reaction pathways. | More accurate prediction of regio- and stereoselectivity in solution. |

| Distortion/Interaction Analysis | Understanding the origins of selectivity in catalyzed reactions. | Insight into how ligands and substituents control the reaction outcome. rsc.org |

By computationally modeling the potential reaction pathways and their associated energy barriers, researchers can predict the most likely regio- and stereochemical outcomes of reactions involving this compound, guiding synthetic efforts and providing a deeper understanding of its reactivity.

Applications in Polymer Chemistry and Materials Science

Polymerization Studies of Cinnamate (B1238496) Derivatives

General studies on cinnamic monomers reveal their potential in polymer chemistry, although they often exhibit low copolymerizability as 1,2-disubstituted monomers. nii.ac.jp

Controlled Radical Polymerization (RAFT, NMP)

There is no specific information available on the controlled radical polymerization of Methyl 2-(trifluoromethyl)cinnamate using either Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP).

However, research on other cinnamate derivatives, such as methyl cinnamate (CAMe), has shown that they can be copolymerized with vinyl monomers like methyl acrylate (B77674) and styrene (B11656) using controlled radical polymerization techniques, including NMP and RAFT. nii.ac.jpnih.gov These studies have successfully produced copolymers with controlled molecular weights and narrow molecular weight distributions. nii.ac.jpnih.gov The polymerization of various fluorinated monomers, though not specifically this compound, has also been achieved through controlled radical polymerization methods. fluorine1.ru For instance, 2-(trifluoromethyl)acrylic acid (MAF) and its esters have been copolymerized in a controlled manner using Organometallic-mediated Radical Polymerization (OMRP). advancedsciencenews.com

Copolymerization Strategies with Vinyl Monomers

Direct studies on the copolymerization of this compound with vinyl monomers are not present in the available literature.

Research on unsubstituted methyl cinnamate (CAMe) indicates that it can be copolymerized with vinyl monomers such as methyl acrylate and styrene. nii.ac.jpnih.gov In these copolymerizations, the monomer reactivity ratios for the cinnamic monomers were generally close to zero, indicating a lower reactivity compared to the vinyl comonomers. nii.ac.jpnih.gov Despite low incorporation rates, the rigid structure of the cinnamate units significantly increased the glass transition temperatures of the resulting copolymers. nii.ac.jpnih.gov

End-Group Functionalization of Polymers

There is no available research detailing the use of this compound for the end-group functionalization of polymers.

Development of Molecularly Imprinted Polymers (MIPs)

The use of this compound as a functional monomer or template for the development of Molecularly Imprinted Polymers (MIPs) has not been reported in the surveyed scientific literature.

However, the broader field of MIPs has seen the use of other fluorinated monomers. digitellinc.commdpi.com For example, fluorinated molecularly imprinted polymers have been synthesized to bind per- and polyfluoroalkyl substances (PFAS). digitellinc.com These systems utilize fluorinated crosslinking monomers to create specific binding sites for fluorinated analytes. The principle relies on the specific interactions that can be established between the fluorinated functional monomers in the polymer matrix and the fluorinated template molecule. nih.gov

Integration into Advanced Materials Systems

Specific examples of the integration of this compound into advanced materials systems are not documented in the available research.

The incorporation of trifluoromethyl groups into polymers is a known strategy to enhance material properties for advanced applications. For example, the introduction of trifluoromethyl groups into polymer donors for polymer solar cells has been shown to lower the HOMO energy levels and improve intermolecular interactions, leading to significantly higher power conversion efficiencies. researchgate.netrsc.org Similarly, trifluoromethylated monomers are used in the synthesis of functional polyimides and other high-performance polymers. acs.orgresearchgate.net These examples underscore the potential utility of trifluoromethylated compounds in materials science, even though data for this compound is absent.

Methyl 2 Trifluoromethyl Cinnamate As a Key Organic Building Block

Precursor in Heterocyclic Compound Synthesis

The electron-withdrawing nature of the trifluoromethyl group and the conjugated system of the cinnamate (B1238496) backbone impart unique reactivity to Methyl 2-(trifluoromethyl)cinnamate, rendering it a suitable precursor for the synthesis of a variety of heterocyclic compounds.

Trifluoromethylated pyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their wide range of applications in pharmaceuticals and agrochemicals. One of the synthetic routes to access these valuable compounds involves the use of cinnamate derivatives.

Research has shown that methyl trans-cinnamate can react with nitrile imines in a (3+2)-cycloaddition reaction to yield pyrazolines. These pyrazolines can then be aromatized to the corresponding pyrazoles. While the specific use of this compound is not explicitly detailed in widely available literature, the general reaction mechanism suggests its applicability. The trifluoromethyl group on the phenyl ring is unlikely to interfere with the cycloaddition process and would result in the formation of a phenyl-substituted pyrazole (B372694) with a trifluoromethyl group at the 2-position of the phenyl ring.

The reaction proceeds as follows:

In situ generation of nitrile imine: A suitable precursor, such as a hydrazonoyl halide, is treated with a base to generate the reactive nitrile imine dipole.

(3+2) Cycloaddition: The nitrile imine undergoes a concerted cycloaddition reaction with the double bond of this compound. This reaction is typically highly regioselective.

Aromatization: The resulting pyrazoline intermediate can be oxidized to the stable aromatic pyrazole ring.

This methodology provides a direct route to highly functionalized trifluoromethylated pyrazoles, which are key scaffolds in numerous biologically active molecules.

The synthesis of trifluoromethylated indolizidine derivatives is an area of growing interest due to the potential of these compounds in medicinal chemistry. While direct synthetic routes starting from this compound are not extensively documented, its structural features suggest its potential as a Michael acceptor in the construction of the indolizidine core.

The general strategies for the synthesis of fluorinated indolizidines often rely on the use of building blocks containing a pre-installed trifluoromethyl group. bioorganica.com.uabioorganica.com.ua These methods include intramolecular cyclization of amides and radical cyclization approaches. nih.govnih.gov

A plausible, though not explicitly documented, synthetic pathway could involve the following conceptual steps:

Michael Addition: A nitrogen-containing nucleophile, such as a pyrrolidine (B122466) derivative, could undergo a Michael addition to the α,β-unsaturated system of this compound. This would form a key carbon-carbon bond and introduce the necessary nitrogen atom.

Cyclization: Subsequent intramolecular cyclization, potentially after modification of the ester group, would lead to the formation of the bicyclic indolizidine skeleton.

Further Transformations: The resulting intermediate could then be further elaborated to introduce additional functionality and stereocenters.

This hypothetical pathway leverages the reactivity of the cinnamate scaffold to construct the core of the indolizidine alkaloid.

Scaffold for Complex Molecular Architecture Design

The rigid backbone and the presence of multiple functional groups make this compound an attractive scaffold for the design and synthesis of complex molecular architectures. The phenyl ring, the double bond, and the ester group can all be selectively functionalized to build intricate three-dimensional structures.

The trifluoromethyl group, in particular, can influence the conformational preferences and electronic properties of the resulting molecules, which is a desirable feature in drug design and materials science. By serving as a central core, various substituents can be introduced, leading to a library of diverse compounds with potentially unique biological activities or material properties. The ability to use simple chemical building blocks to create complex molecules is a significant area of research.

Scalable Synthetic Routes for Industrial Relevance

One patented method describes a one-step aldol (B89426) condensation reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst to produce m-trifluoromethyl cinnamic acid with high purity and good yield. google.comgoogle.com The subsequent esterification to the methyl ester is a standard and generally high-yielding reaction in organic chemistry.

A potential scalable synthesis of this compound could therefore involve:

Aldol Condensation: Reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with an acetate (B1210297) source (e.g., acetic anhydride (B1165640) in a Perkin reaction or an enolate in a Claisen-Schmidt condensation) to form 2-(trifluoromethyl)cinnamic acid.

Fischer Esterification: Acid-catalyzed esterification of the resulting cinnamic acid with methanol (B129727).

These types of reactions are generally amenable to large-scale production, suggesting that this compound can be prepared in industrially relevant quantities.

Conclusion and Future Research Trajectories

Synthesis of Novel Methyl 2-(trifluoromethyl)cinnamate Derivatives

The synthesis of this compound itself serves as the foundation for accessing a wider library of novel derivatives. A logical synthetic approach would involve a two-step process: the formation of 2-(trifluoromethyl)cinnamic acid followed by its esterification. The precursor acid can be synthesized via classic olefination reactions such as the Perkin, Knoevenagel, or Wittig reactions, starting from 2-(trifluoromethyl)benzaldehyde (B1295035). Subsequent esterification with methanol (B129727), often catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid in a Fischer esterification, would yield the target compound. nsf.gov

Future research will likely focus on the derivatization of the parent molecule. Modern synthetic methodologies, particularly those involving C-H activation, offer powerful tools for this purpose. Research has demonstrated that ortho-substituted cinnamates can undergo highly regioselective meta-C-H olefination when subjected to ruthenium catalysis. nih.gov This strategy could be applied to this compound to introduce various olefinic groups at the less sterically hindered C5 position of the aromatic ring, creating a diverse range of novel structures.

Table 1: Potential Synthetic Reactions for Derivatization

| Reaction Type | Reagents/Catalyst | Potential Outcome |

|---|---|---|

| meta-C-H Olefination | Ru(II) catalyst, various alkenes | Introduction of an olefinic substituent at the C5 position of the phenyl ring. nih.gov |

| Heck Coupling | Pd catalyst, aryl/vinyl halides | Functionalization of the olefinic double bond or a pre-installed halide on the ring. |

| Dihydroxylation | OsO₄, NMO | Conversion of the alkene to a diol, a versatile intermediate for further synthesis. |

Integration with Emerging Catalytic Systems

The unique electronic properties of this compound make it an intriguing substrate for a variety of modern catalytic systems. The electron-withdrawing nature of both the trifluoromethyl and the methyl acrylate (B77674) groups activates the molecule for specific transformations.

Enzyme-catalyzed reactions represent a green and highly selective avenue for derivatization. For instance, immobilized lipases like Lipozyme® TL IM have been successfully used to catalyze the amidation of methyl cinnamates to produce cinnamamides under continuous-flow microreactor conditions. mdpi.com Applying this system to this compound could efficiently generate a library of novel amides for biological screening.

Furthermore, the field of photoredox catalysis offers exciting possibilities. A co-catalytic system using an iridium photocatalyst and a chiral Lewis acid has been shown to facilitate enantioselective [2+2] cycloadditions of cinnamate (B1238496) esters. nih.gov Computational studies suggest the Lewis acid lowers the energy of the cinnamate's frontier molecular orbitals, enhancing the rate of triplet energy transfer from the photosensitizer. nih.gov This methodology could be adapted to this compound to synthesize chiral cyclobutane (B1203170) derivatives, which are valuable building blocks for natural products. The development of new trifluoromethylation reactions, often employing photoredox or copper catalysis, also provides tools to modify related substrates, which could be adapted for cinnamate systems. orientjchem.org

Advanced Spectroscopic and Computational Approaches

A thorough characterization of this compound is essential for understanding its properties and reactivity. While a complete experimental dataset is not yet published, its spectroscopic features can be predicted based on data from methyl cinnamate and the known effects of the CF₃ group. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | - Doublets for the vinylic protons (α and β to the carbonyl), with a characteristic trans-coupling constant (~16 Hz).- Aromatic protons appearing as complex multiplets.- A singlet for the methyl ester protons (~3.8 ppm). |

| ¹³C NMR | - Carbonyl carbon signal (~167 ppm).- Signals for the two vinylic carbons.- A quartet for the CF₃ carbon due to C-F coupling.- Aromatic carbon signals, with the C-CF₃ bond influencing their shifts. |

| ¹⁹F NMR | - A singlet corresponding to the CF₃ group, providing a clean handle for analysis. |

| IR Spectroscopy | - Strong C=O stretch for the ester (~1720 cm⁻¹).- C=C stretch for the alkene (~1640 cm⁻¹).- Strong C-F stretching bands (~1100-1300 cm⁻¹). |

| Mass Spectrometry | - A clear molecular ion peak corresponding to the formula C₁₁H₉F₃O₂. |

Beyond routine analysis, advanced techniques can provide deeper insights. Time-resolved spectroscopic methods, such as pump-probe ion-yield and photoelectron spectroscopies, have been used to study the excited-state dynamics of related molecules like para-hydroxy methylcinnamate. nih.gov These studies, when combined with computational approaches like Time-Dependent Density Functional Theory (TD-DFT), can elucidate the non-radiative decay pathways after photoexcitation, which is crucial for applications like sunscreens or photostabilizers. nih.gov Applying these advanced methods to this compound would clarify how the ortho-CF₃ group influences its photophysical behavior compared to other isomers.

Prospects for Diverse Chemical Research Applications

The structural motifs within this compound suggest a broad range of potential applications in chemical research, particularly in medicinal chemistry and materials science.

The CF₃ group is a bioisostere for several groups and is known to enhance drug efficacy by improving metabolic stability and membrane permeability. Cinnamic acid derivatives themselves exhibit a wide spectrum of biological activities. nih.gov A recent study on anilides of trifluoromethyl-substituted cinnamic acids revealed potent antibacterial activity against resistant strains like MRSA and VRE, with a proposed mechanism involving the inhibition of bacterial respiration. nih.gov This strongly suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.

In materials science, the cinnamate moiety is a well-known photocrosslinkable group. The [2+2] cycloaddition of the alkene can be used to form polymers or to synthesize complex cyclobutane rings, which are key components of various natural products. nih.gov The trifluoromethyl group could be used to fine-tune the physical properties (e.g., thermal stability, solubility) of such materials. The broad biological activities reported for alkylated hydroxy cinnamates, ranging from antioxidant to anticancer effects, further underscore the potential for discovering new functions by exploring derivatives of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical steps in optimizing the synthesis of methyl 2-(trifluoromethyl)cinnamate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling trifluoromethyl-substituted aromatic precursors with cinnamate esters. For example, analogous compounds (e.g., 2-methyl-3-(trifluoromethyl)cinnamic acid) require stepwise functionalization, such as esterification under acidic conditions (e.g., HATU-mediated coupling) . Reaction temperature and solvent polarity significantly impact regioselectivity. For instance, LCMS and HPLC (retention time: ~1.23–1.32 min under QC-SMD-TFA05 conditions) are critical for verifying intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 754 [M+H]+ for related compounds) and purity .

- NMR : ¹⁹F NMR is essential for tracking trifluoromethyl group integrity .

- Thermal Analysis : TGA and DSC assess thermal stability, particularly for derivatives prone to decomposition at >150°C .

Q. How can researchers ensure stability during storage of trifluoromethyl-substituted cinnamate esters?

- Methodological Answer : Stability studies recommend storing compounds in anhydrous, light-protected environments at –20°C. Hydrolytic degradation can be monitored via HPLC, with acidic impurities (e.g., free carboxylic acids) indicating ester bond cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ortho position. Computational modeling (e.g., DFT) can predict reaction pathways, while kinetic studies using deuterated solvents reveal solvent effects on transition states. For example, analogous compounds show accelerated substitution rates in polar aprotic solvents (e.g., DMF) .